![molecular formula C20H29N3OS B2647995 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide CAS No. 450340-08-6](/img/structure/B2647995.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
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Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool in studying various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been exploring synthetic routes and the chemical properties of related adamantane derivatives and pyrazole compounds. For instance, Moiseev et al. (2012) reported on the synthesis and antiviral activity of new adamantane derivatives, highlighting their potential in combating smallpox vaccine virus through the introduction of functional groups that enhance biological activity (Moiseev et al., 2012). Similarly, Grotjahn et al. (2002) discussed the synthesis of pyrazoles with functionalized substituents, which could serve as precursors for further chemical modifications, including those related to the compound (Grotjahn et al., 2002).
Biological Activity and Applications
Ellman et al. (2002) explored N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating the versatility of such structures in synthesizing biologically active molecules, which could relate to the pharmacological potential of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide (Ellman et al., 2002). Additionally, the structural and mechanistic studies by Silvernail et al. (2007) on zinc(II) bis(phenolato)amine catalysts for the polymerization of ε-caprolactone could provide insights into the compound's potential application in materials science, suggesting its versatility beyond pharmacological uses (Silvernail et al., 2007).
Additional Considerations
The chemical synthesis and modification studies, such as those by Ragnarsson et al. (2001), which examined the reductive cleavage of aromatic carboxamides, could be relevant for understanding the reactivity and potential modifications of the N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide structure for specific applications (Ragnarsson et al., 2001).
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c1-19(2,3)23-17(15-10-25-11-16(15)22-23)21-18(24)20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,4-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORUMUFMWDUJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide |
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